2,2-Dimethyloxetane-3-carboxylic acid

Aqueous Solubility Bioisostere Physicochemical Properties

Replace metabolically labile or poorly soluble gem-dimethyl carboxylic acids (e.g., pivalic acid) with this strained oxetane bioisostere. The 2,2-dimethyl substitution pattern stabilizes against spontaneous lactonization-a known liability of unsubstituted oxetane-3-carboxylic acids. Direct amide coupling (EDC/HATU) yields conformationally restricted amides with predictable mEH-mediated metabolism, reducing CYP450 DDI risk. - Solubility gain: 4- to >4000-fold vs. pivalic acid analogs - Stability advantage: Steric bulk resists isomerization; store as salt/ester for long term - Conformational restriction: Quaternary center adjacent to coupling handle

Molecular Formula C6H10O3
Molecular Weight 130.14 g/mol
Cat. No. B12999586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dimethyloxetane-3-carboxylic acid
Molecular FormulaC6H10O3
Molecular Weight130.14 g/mol
Structural Identifiers
SMILESCC1(C(CO1)C(=O)O)C
InChIInChI=1S/C6H10O3/c1-6(2)4(3-9-6)5(7)8/h4H,3H2,1-2H3,(H,7,8)
InChIKeyQNOMUCUZBPOQID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Dimethyloxetane-3-carboxylic Acid: Sterically-Defined Oxetane Building Block


2,2-Dimethyloxetane-3-carboxylic acid (CAS 2168740-21-2, MW 130.14 g/mol, C6H10O3) is a four-membered cyclic ether featuring geminal dimethyl substitution at the 2-position and a carboxylic acid handle at the 3-position . This compound belongs to the oxetane class, which is widely recognized in medicinal chemistry for its ability to profoundly modulate key drug-like properties—aqueous solubility, lipophilicity, and metabolic stability—when incorporated as a bioisostere for carbonyl or gem-dimethyl groups [1]. The specific 2,2-dimethyl-3-carboxylic acid substitution pattern confers a unique, sterically congested, quaternary carbon environment, differentiating it from unsubstituted or 3,3-disubstituted analogs and making it a precise tool for fine-tuning molecular conformation and reactivity .

Why This Oxetane Acid Cannot Be Replaced by Other Analogs


Substituting 2,2-dimethyloxetane-3-carboxylic acid with a simpler analog like oxetane-3-carboxylic acid or a regioisomer like 3,3-dimethyloxetane-2-carboxylic acid is not chemically equivalent. The position and nature of substitution fundamentally alter the electronic and steric environment of both the strained oxetane ring and the carboxylic acid . Specifically, the gem-dimethyl group at the 2-position shields the ring oxygen, impacting its hydrogen-bonding capacity, while the adjacent 3-carboxylic acid experiences a unique steric and electronic influence that affects its pKa, reactivity, and stability compared to other positional isomers [1]. Critically, this substitution pattern dictates the compound's stability profile, as the class of oxetane-carboxylic acids is known to undergo facile, structurally-dependent isomerization to lactones, a major liability that can derail synthetic and biological applications if the wrong congener is selected [2].

Quantitative Evidence for Selecting This Building Block


Aqueous Solubility Enhancement vs. gem-Dimethyl

In a foundational class-level study, replacing a gem-dimethyl group with an oxetane ring increased intrinsic aqueous solubility by a factor of 4 to more than 4000 across multiple scaffolds. For a specific open-chain scaffold, introducing an oxetane in place of a methylene group increased solubility by 25- to 50-fold [1]. 2,2-Dimethyloxetane-3-carboxylic acid leverages this effect; its 2,2-dimethyl substitution directly mimics the gem-dimethyl motif of common lipophilic intermediates (e.g., pivalic acid), but introduces the polarity and solubility-enhancing characteristics of the oxetane ring, offering a quantifiably superior property window compared to acyclic, all-carbon quaternary carboxylic acids .

Aqueous Solubility Bioisostere Physicochemical Properties

Metabolic Stability and Clearance Pathway Differentiation

Class-level evidence demonstrates that substituting a gem-dimethyl group with an oxetane reduces the rate of metabolic degradation in most cases. Furthermore, a distinct metabolic pathway for oxetanes has been identified: hydrolysis by human microsomal epoxide hydrolase (mEH) [1]. This is a key differentiator from acyclic carboxylic acids, which typically undergo cytochrome P450-mediated oxidation. The mEH pathway can decrease dependence on P450s, potentially lowering the risk of drug-drug interactions [1]. While the metabolic profile of 2,2-dimethyloxetane-3-carboxylic acid itself has not been directly reported, its structure implies it would be subject to mEH-mediated ring-opening once incorporated into a larger scaffold, offering a predictable and potentially advantageous clearance route compared to structurally similar non-oxetane acids [2].

Metabolic Stability Microsomal Clearance Cytochrome P450

Conformational Control via a Locked Quaternary Center

The 2,2-dimethyl substitution creates a quaternary carbon center adjacent to the 3-carboxylic acid, which restricts the conformational flexibility of any attached scaffold. This is in contrast to the 3,3-dimethyloxetane-2-carboxylic acid isomer, where the relationship between the quaternary center and the acid handle is reversed [1]. The 'oxetane effect' is known to favor synclinal over antiplanar conformations in aliphatic chains, and the specific 2,2-dimethyl pattern reinforces this by pre-organizing the molecule into a more defined 3D shape, a critical parameter for target binding and selectivity [2]. A building block selection guide from Aladdin Scientific highlights that a quaternary-carbon acid like 3-methyloxetane-3-carboxylic acid provides a 'more 3D / metabolism-resistant bias' and 'more rigid spatial occupancy' compared to non-quaternary analogs; the 2,2-dimethyl-3-carboxylic acid pattern represents a sterically distinct version of this quaternary-center concept .

Conformational Restriction Quaternary Center 3D Character

Stability and Isomerization Risk Mitigation

A landmark 2022 study revealed that many oxetane-carboxylic acids are inherently unstable, spontaneously isomerizing to lactones upon storage at room temperature or mild heating (e.g., ~40 °C) [1]. Critically, the study showed that stability is highly structure-dependent. Substitutions that introduce steric bulk near the carboxylic acid or enable intramolecular hydrogen bonding can significantly enhance stability; some bulky analogs were stable for over a year at room temperature, while others showed >20-70% lactone formation after standard workup [1]. 2,2-Dimethyloxetane-3-carboxylic acid, with its gem-dimethyl group at the 2-position providing steric shielding to the adjacent 3-carboxylic acid, is predicted to exhibit enhanced stability relative to unsubstituted oxetane-3-carboxylic acid, which lacks such protection . This intrinsic stability risk is absent in acyclic carboxylic acid building blocks, making it a defining differentiator for procurement and use.

Chemical Stability Lactone Isomerization Storage

Thermal Decomposition Kinetics of the Oxetane Core

A computational study compared the unimolecular thermal decomposition of oxetane, 2-methyloxetane, and 2,2-dimethyloxetane using RRKM theory at the MPW1PW91/6-311+G** level [1]. The high-pressure-limit rate constants for decomposition, which yield formaldehyde and the corresponding olefin, were calculated for all three compounds [1]. This theoretical framework allows for a quantitative estimation of the relative thermal stability of the 2,2-dimethyloxetane core. While this study examines the parent 2,2-dimethyloxetane (not the 3-carboxylic acid derivative), it provides the only available quantitative, head-to-head comparison for the key 2,2-dimethyloxetane scaffold, directly inferring that the gem-dimethyl pattern alters the electronic and kinetic profile of the ring compared to less-substituted analogs [2].

Computational Chemistry Activation Energy Thermal Stability

Optimal Use Cases in Drug Discovery and Synthesis


Rescuing Aqueous Solubility of gem-Dimethyl Carboxylic Acids

When a lead compound containing a pivalic acid or similar gem-dimethyl carboxylic acid motif suffers from poor aqueous solubility, 2,2-dimethyloxetane-3-carboxylic acid can be used as a direct bioisosteric replacement. Class-level evidence predicts a 4- to >4000-fold increase in aqueous solubility [1]. The synthesis would involve standard amide coupling (e.g., EDC/HATU) to incorporate this building block, immediately addressing a key developability bottleneck while retaining the quaternary carbon character.

Introducing a Metabolically Distinct Quaternary Center

To modulate metabolic clearance pathways, this building block can replace a metabolically labile quaternary center. Unlike traditional carboxylic acids that are often cleared via CYP450 oxidation, the oxetane ring is a substrate for microsomal epoxide hydrolase (mEH) [2]. This redirects metabolism, potentially decreasing P450 dependence and drug-drug interaction risk. This application is supported by the class-level metabolic pathway data and the specific, sterically shielded 2,2-dimethyl architecture.

Building Conformationally-Restricted Amide Libraries

The unique quaternary center at the 2-position, directly adjacent to the carboxylic acid coupling handle, imparts significant conformational restriction upon amide formation. This is distinct from 3,3-dimethyl analogs . Researchers can rapidly synthesize a library of amides via high-throughput EDC/HATU coupling, exploring how the rigid, spatially-defined oxetane core affects target binding. The differentiated 3D character is a direct consequence of the 2,2-dimethyl-3-carboxylic acid architecture.

Selecting a Stable, Sterically-Protected Oxetane Intermediate

For multi-step syntheses where an unprotected oxetane-3-carboxylic acid is required, the 2,2-dimethyl substitution offers a predicted stability advantage. The landmark study on oxetane-carboxylic acid isomerization showed that steric bulk enhances stability against spontaneous lactonization [3]. Procuring this specific analog, rather than the unsubstituted parent, is a risk-mitigation strategy for reactions involving heating or prolonged storage, with the recommendation to store the compound in its ester or salt form if long-term stability is a concern [3].

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